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Cat. No.: B14785299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies

for determining the in vitro relaxivity of Gadopentetate dimeglumine (Gd-DTPA), a widely used

gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). Accurate and

reproducible relaxivity measurements are critical for understanding the efficacy of contrast

agents, developing new imaging protocols, and ensuring quality control in drug development.

Introduction to Relaxivity
Gadopentetate dimeglumine is a paramagnetic contrast agent that enhances the signal

intensity in MRI by shortening the longitudinal (T1) and transverse (T2) relaxation times of

water protons in its vicinity.[1] The efficiency of a contrast agent in altering these relaxation

times is quantified by its relaxivity (r1 and r2), which is defined as the change in the relaxation

rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent.[2][3]

The relationship is expressed by the following equations:

R1obs = R10 + r1 * [C]

R2obs = R20 + r2 * [C]

Where:

R1obs and R2obs are the observed relaxation rates in the presence of the contrast agent.
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R10 and R20 are the intrinsic relaxation rates of the solvent (e.g., water, plasma) without the

contrast agent.

[C] is the molar concentration of the contrast agent.

r1 and r2 are the longitudinal and transverse relaxivities, respectively, typically expressed in

units of s⁻¹mM⁻¹.

Quantitative Relaxivity Data
The relaxivity of Gadopentetate dimeglumine is influenced by several factors, including the

magnetic field strength, temperature, and the composition of the solvent. The following tables

summarize reported r1 and r2 values in various in vitro settings.

Table 1: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at

37°C

Magnetic Field Strength (T) r1 (s⁻¹mM⁻¹)

0.2 4.8

1.5 4.0

3.0 3.4

Data sourced from Pintaske et al. (2006).[4][5]

Table 2: Transverse (r2) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at

37°C

Magnetic Field Strength (T) r2 (s⁻¹mM⁻¹)

0.2 6.2

1.5 3.4

3.0 3.3

Data sourced from Pintaske et al. (2006).[4][5]
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Table 3: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Aqueous Solutions at

37°C

Magnetic Field Strength (T) r1 (s⁻¹mM⁻¹)

1.5 3.6

3.0 3.3

7.0 3.0

Data sourced from Gibby et al. (2004) and Noebauer-Huhmann et al. (2010) as cited in a 2016

study.[6][7]

Table 4: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Various Media at Room

Temperature (8.45 T)

Medium r1 (s⁻¹mM⁻¹)

Saline 3.87 ± 0.06

Plasma 3.98 ± 0.05

Cartilage (interstitium) 4.08 ± 0.08

Whole Blood 3.82 ± 0.05

Frog Heart Tissue 4.16 ± 0.02

Data sourced from a study on Gd-DTPA relaxivity in tissue.[8]

Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities involves the preparation of a series of samples with

varying concentrations of Gadopentetate dimeglumine and the subsequent measurement of

their T1 and T2 relaxation times using Nuclear Magnetic Resonance (NMR) or MRI.[2][9]

Sample Preparation
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A standardized protocol for sample preparation is crucial for obtaining accurate and

comparable results.

Caption: Workflow for the preparation of Gadopentetate dimeglumine samples for relaxivity

measurements.

Detailed Methodology:

Stock Solution Preparation: A concentrated stock solution of Gadopentetate dimeglumine is

prepared by dissolving a known weight of the compound in the desired solvent (e.g.,

deionized water, saline, or human blood plasma). The concentration should be verified using

analytical methods.

Serial Dilutions: A series of dilutions are prepared from the stock solution to create samples

with a range of concentrations. For Gadopentetate dimeglumine, a linear relationship

between relaxation rate and concentration is typically observed for concentrations up to at

least 1 mM.[5] A common concentration range for these measurements is between 0.01 and

16 mM.[4]

Sample Aliquoting: The prepared solutions, including a solvent blank (0 mM Gd-DTPA), are

aliquoted into NMR tubes or wells of a phantom for MRI-based measurements.

Temperature Equilibration: Samples are allowed to equilibrate to the desired measurement

temperature (e.g., 37°C for physiological relevance) within the NMR spectrometer or MRI

scanner before data acquisition.

T1 Relaxation Time Measurement
The longitudinal relaxation time (T1) is commonly measured using an inversion recovery (IR)

pulse sequence.[10]
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T1 Measurement and Analysis

Acquire Inversion Recovery Data
for each Sample Concentration

Fit Signal Intensity vs. Inversion Time (TI)
to an Exponential Recovery Curve

Calculate R1 (1/T1)
for each Concentration

Plot R1 vs. [Gd-DTPA]

Determine r1 Relaxivity
(Slope of the Linear Fit)

Click to download full resolution via product page

Caption: Experimental workflow for determining r1 relaxivity.

Detailed Methodology:

Data Acquisition: An inversion recovery pulse sequence is applied with a range of inversion

times (TI). For each sample, a series of images or signals are acquired at different TIs.
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Signal Fitting: The signal intensity (S) at each TI is fitted to the three-parameter inversion

recovery equation: S(TI) = S₀ |1 - 2 * exp(-TI / T1)|.

R1 Calculation: The T1 value is determined from the fit for each concentration, and the

relaxation rate R1 is calculated as the inverse of T1 (R1 = 1/T1).

Relaxivity Determination: The calculated R1 values are plotted against the corresponding

concentrations of Gadopentetate dimeglumine. The r1 relaxivity is the slope of the resulting

linear regression.[2]

T2 Relaxation Time Measurement
The transverse relaxation time (T2) is typically measured using a multi-echo spin-echo (MESE)

pulse sequence.[10]
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T2 Measurement and Analysis

Acquire Multi-Echo Spin-Echo Data
for each Sample Concentration

Fit Signal Intensity vs. Echo Time (TE)
to a Mono-exponential Decay Curve

Calculate R2 (1/T2)
for each Concentration

Plot R2 vs. [Gd-DTPA]

Determine r2 Relaxivity
(Slope of the Linear Fit)

Click to download full resolution via product page

Caption: Experimental workflow for determining r2 relaxivity.

Detailed Methodology:

Data Acquisition: A multi-echo spin-echo sequence is used to acquire a series of echoes at

different echo times (TE) for each sample.
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Signal Fitting: The signal intensity of the echoes is fitted to a mono-exponential decay

function: S(TE) = S₀ * exp(-TE / T2).

R2 Calculation: The T2 value is obtained from the fit for each concentration, and the

transverse relaxation rate R2 is calculated as the inverse of T2 (R2 = 1/T2).

Relaxivity Determination: The R2 values are plotted against the corresponding

concentrations of Gadopentetate dimeglumine. The r2 relaxivity is determined from the slope

of the linear fit.

Key Considerations and Best Practices
Temperature Control: Relaxivity is temperature-dependent. Maintaining a constant and

accurately reported temperature throughout the experiment is crucial for reproducibility.

pH of the Medium: The pH of the solution can influence the chemical environment of the

gadolinium ion and affect relaxivity. It is important to control and report the pH of the solvent.

Magnetic Field Strength: As shown in the data tables, relaxivity is dependent on the

magnetic field strength. Measurements should be performed at the field strength relevant to

the intended application.

Solvent Composition: The presence of macromolecules, such as proteins in blood plasma,

can affect the relaxivity of Gadopentetate dimeglumine.[4] The choice of solvent should be

appropriate for the research question.

Linearity of Response: It is important to ensure that the measurements are performed within

a concentration range where the relaxation rate varies linearly with the concentration of the

contrast agent.[5]

Accurate Concentration Determination: Precise determination of the gadolinium

concentration in each sample is fundamental to the accuracy of the relaxivity measurement.

By adhering to these standardized protocols and considerations, researchers can obtain

reliable and comparable in vitro relaxivity data for Gadopentetate dimeglumine, facilitating a

deeper understanding of its properties and performance as an MRI contrast agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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